N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide is a compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a morpholine ring attached to a pyrimidine moiety, which is further connected to a phenylbutanamide group. This unique structure contributes to its various chemical and biological properties.
Preparation Methods
The synthesis of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the morpholinopyrimidine core. One common method involves the reaction of 4-chloropyrimidine with morpholine under suitable conditions to form the morpholinopyrimidine intermediate. This intermediate is then reacted with a suitable alkylating agent, such as benzyl chloride, to introduce the phenylbutanamide group. The reaction conditions often include the use of a base, such as potassium carbonate, and an appropriate solvent, such as dimethylformamide, to facilitate the reaction .
Chemical Reactions Analysis
N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets. It has been found to inhibit the activity of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. The compound forms hydrophobic interactions with the active sites of these enzymes, thereby reducing their activity and subsequently decreasing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
N-((4-morpholinopyrimidin-2-yl)methyl)-2-phenylbutanamide can be compared with other morpholinopyrimidine derivatives, such as:
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: This compound also exhibits anti-inflammatory properties but differs in its specific molecular interactions and potency.
4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Known for its calcium channel blocking activity, this compound highlights the diverse biological activities of pyrimidine derivatives.
This compound stands out due to its specific inhibition of iNOS and COX-2, making it a promising candidate for anti-inflammatory therapies.
Properties
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-16(15-6-4-3-5-7-15)19(24)21-14-17-20-9-8-18(22-17)23-10-12-25-13-11-23/h3-9,16H,2,10-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOGBLUAXFBYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NC=CC(=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.